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molecular formula C14H10N2O4 B1251816 5,7-dihydroxy-3-(4-hydroxyphenyl)-4(3H)-quinazolinone

5,7-dihydroxy-3-(4-hydroxyphenyl)-4(3H)-quinazolinone

Cat. No. B1251816
M. Wt: 270.24 g/mol
InChI Key: VIZPQPBPYLOQMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07381730B2

Procedure details

To an ice-cooled mixture of 365 mg (1.17 mmol) of 5,7-dimethoxy-3-(4-methoxyphenyl)-4(3H)-quinazolinone, prepared according to the procedures described in Example 18 or 19, and 10 ml of CH2Cl2, 3 ml of BBr3 (31.7 mmol) was added. The mixture was stirred at room temperature for 2 days. The solvent was evaporated, the obtained residue treated with a cold NaHCO3 solution and extracted with EtOAc. The organic layer was washed with water and brine, dried over MgSO4 and evaporated to yield a solid which purification by flash chromatography on silica gel (loaded with CH2Cl2 and eluted with 66% EtOAc in hexane) gave 165 mg of 5,7-dihydroxy-3-(4-hydroxyphenyl)-4(3H)-quinazolinone (40% yield) as a white solid.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5,7-dimethoxy-3-(4-methoxyphenyl)-4(3H)-quinazolinone
Quantity
365 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:12]=[C:11]([O:13]C)[CH:10]=[C:9]2[C:4]=1[C:5](=[O:23])[N:6]([C:15]1[CH:20]=[CH:19][C:18]([O:21]C)=[CH:17][CH:16]=1)[CH:7]=[N:8]2.B(Br)(Br)Br>C(Cl)Cl>[OH:2][C:3]1[CH:12]=[C:11]([OH:13])[CH:10]=[C:9]2[C:4]=1[C:5](=[O:23])[N:6]([C:15]1[CH:16]=[CH:17][C:18]([OH:21])=[CH:19][CH:20]=1)[CH:7]=[N:8]2

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
5,7-dimethoxy-3-(4-methoxyphenyl)-4(3H)-quinazolinone
Quantity
365 mg
Type
reactant
Smiles
COC1=C2C(N(C=NC2=CC(=C1)OC)C1=CC=C(C=C1)OC)=O
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
the obtained residue treated with a cold NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield
CUSTOM
Type
CUSTOM
Details
a solid which purification by flash chromatography on silica gel (loaded with CH2Cl2 and eluted with 66% EtOAc in hexane)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
OC1=C2C(N(C=NC2=CC(=C1)O)C1=CC=C(C=C1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 165 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 52.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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